

Spectroscopic and Analytical Characterization of 3-(1-Piperidyl)benzylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-(1-Piperidyl)benzylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(1-Piperidyl)benzylamine**, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Please note: Due to the limited availability of experimental data for **3-(1-Piperidyl)benzylamine**, this guide utilizes predicted data and data from the closely related isomer, 2-(1-Piperidyl)methyl-benzylamine, as a reference. The presented data serves as a robust estimation for characterization.

Molecular Structure

Chemical Name: **3-(1-Piperidyl)benzylamine** Molecular Formula: C₁₂H₁₈N₂ Molecular Weight: 190.28 g/mol

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for the structural elucidation of **3-(1-Piperidyl)benzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule by providing information about the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-(1-Piperidyl)benzylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.00	m	4H	Aromatic-H
~ 3.80	s	2H	Ar-CH ₂ -NH ₂
~ 3.45	s	2H	Ar-CH ₂ -N(Piperidine)
~ 2.40	t	4H	CH ₂ -N-CH ₂ (Piperidine α -H)
~ 1.70	br s	2H	NH ₂
~ 1.60	m	4H	CH ₂ -CH ₂ -N- (Piperidine β -H)
~ 1.45	m	2H	-CH ₂ -CH ₂ -CH ₂ - (Piperidine γ -H)

Data is estimated based on known chemical shifts for similar structural motifs.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-(1-Piperidyl)benzylamine**

Chemical Shift (δ) ppm	Assignment
~ 142	Quaternary Ar-C (C-NH ₂)
~ 138	Quaternary Ar-C (C-Piperidine)
~ 129 - 126	Aromatic CH
~ 64	Ar-CH ₂ -N(Piperidine)
~ 55	CH ₂ -N-CH ₂ (Piperidine α -carbons)
~ 46	Ar-CH ₂ -NH ₂
~ 26	CH ₂ -CH ₂ -N- (Piperidine β -carbons)
~ 24	-CH ₂ -CH ₂ -CH ₂ - (Piperidine γ -carbon)

Data is estimated based on known chemical shifts for similar structural motifs and data for the 2-substituted isomer.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for **3-(1-Piperidyl)benzylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Medium	N-H stretch (primary amine)
3080 - 3010	Medium	C-H stretch (aromatic)
2950 - 2800	Strong	C-H stretch (aliphatic)
1600 - 1450	Medium	C=C stretch (aromatic ring)
1590 - 1500	Medium	N-H bend (primary amine)
1350 - 1250	Strong	C-N stretch (aromatic amine)
1200 - 1000	Strong	C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **3-(1-Piperidyl)benzylamine**

Parameter	Value
Molecular Formula	C ₁₂ H ₁₈ N ₂
Molecular Weight (Monoisotopic)	190.1470
Predicted [M+H] ⁺	191.1543

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition with high accuracy.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **3-(1-Piperidyl)benzylamine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).[\[1\]](#)
- Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[\[1\]](#)

Data Acquisition:

- ^1H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.[\[1\]](#)
- ^{13}C NMR: Acquire spectra on a 100 MHz or higher spectrometer. Typical parameters include a 45° pulse angle and a 2-second relaxation delay with proton decoupling.[\[1\]](#)

Data Processing:

- Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).[\[1\]](#)
- Apply Fourier transformation, phase correction, and baseline correction.[\[1\]](#)
- Calibrate the spectra using the TMS signal as a reference.[\[1\]](#)

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

Instrumentation:

- Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[1]

ESI-MS Protocol:

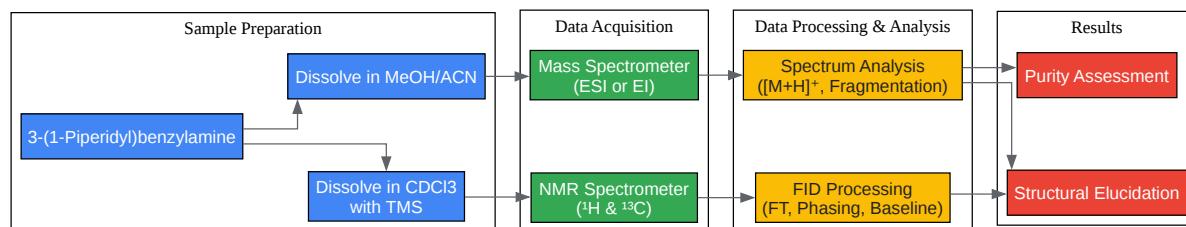
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min.[1]
- Acquire data in the positive ion mode.[1]
- Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C.[1]

Data Analysis:

- Determine the mass-to-charge ratio (m/z) of the molecular ion peak ($[M+H]^+$) and compare it to the theoretical value.[1]
- Analyze the fragmentation pattern to confirm the molecular structure, looking for characteristic fragments of the benzyl and piperidyl moieties.[1]

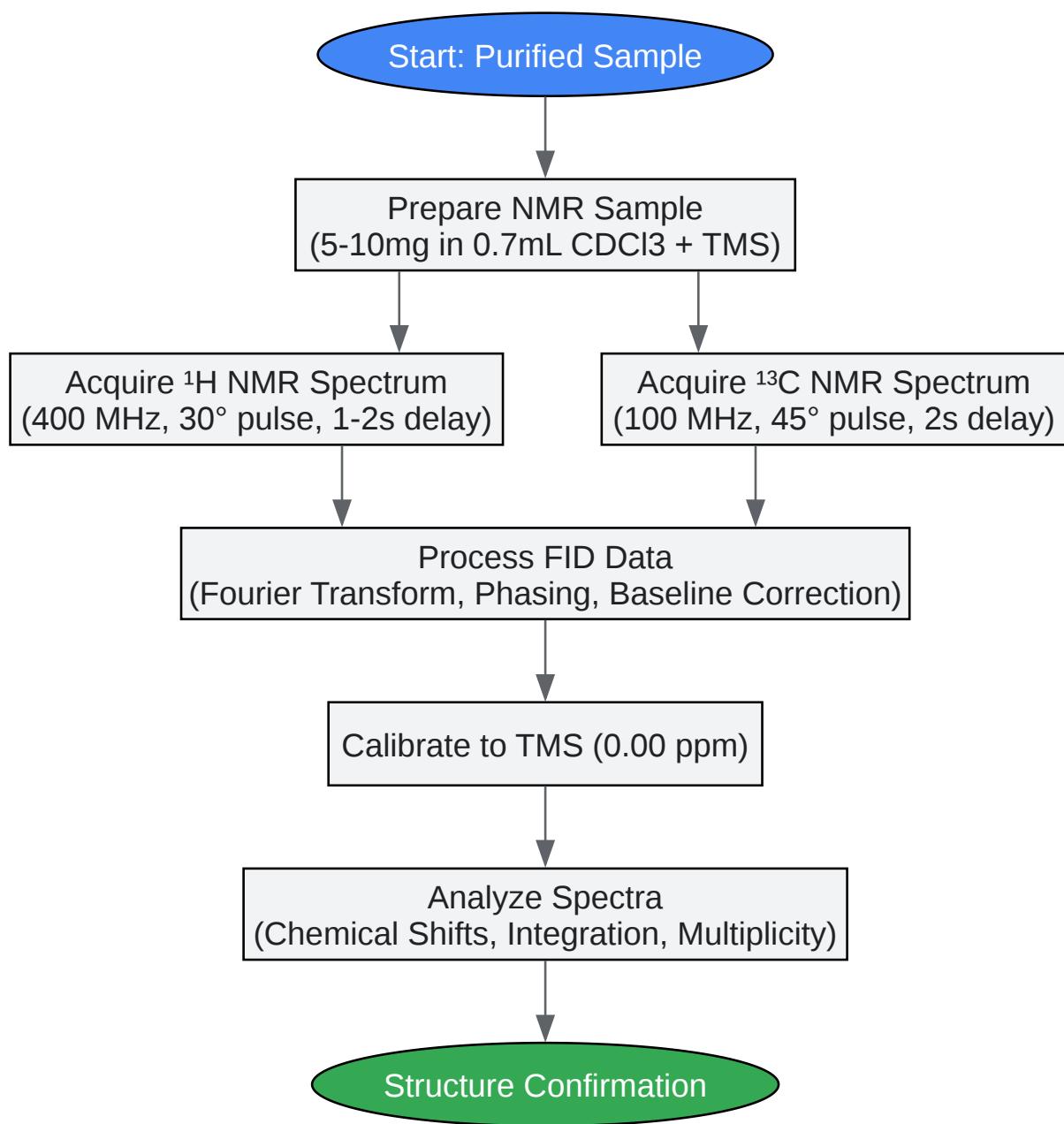
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures for the characterization of **3-(1-Piperidyl)benzylamine**.



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Caption: General workflow for spectroscopic analysis.



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Caption: Detailed workflow for NMR analysis.

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References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b071352)
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